2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 3, a 2-oxo-1,2-dihydropyridin-1-yl moiety at position 5, and an acetamide linker terminating in a 3-(methylsulfanyl)phenyl group. The 1,2,4-oxadiazole and dihydropyridinone motifs are known pharmacophores in medicinal chemistry, often associated with kinase inhibition, antiproliferative, or anti-inflammatory activities . The methylsulfanyl (SCH₃) substituent on the phenyl ring may enhance lipophilicity and modulate metabolic stability, while the dihydropyridinone contributes to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIWMUTVINRSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of an acid catalyst.
Synthesis of the dihydropyridine moiety: This involves the Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.
Coupling of the oxadiazole and dihydropyridine units: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the phenylacetamide group: This final step can be accomplished through an amidation reaction using the appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Structural and Functional Insights :
Dihydropyridinone introduces a rigid, planar structure compared to flexible imidazolone or pyridine moieties in analogs, which may influence target binding .
Substituent Effects :
Biological Activity
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The specific compound demonstrated notable activity against:
- Human breast adenocarcinoma (MCF-7)
- Acute lymphoblastic leukemia (CEM-C7)
In vitro assays indicated that this compound induced apoptosis in these cancer cell lines through mechanisms involving the upregulation of p53 and activation of caspase pathways .
Antimicrobial Activity
The oxadiazole derivatives are also recognized for their antimicrobial properties. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values were determined to be low (sub-micromolar concentrations), indicating strong antibacterial efficacy.
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
Mechanistic Insights
The mechanism by which this compound exerts its biological effects has been further elucidated through molecular docking studies. These studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
